6-Methoxyisoquinoline-5-carbonitrile 6-Methoxyisoquinoline-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 925931-94-8
VCID: VC3319862
InChI: InChI=1S/C11H8N2O/c1-14-11-3-2-8-7-13-5-4-9(8)10(11)6-12/h2-5,7H,1H3
SMILES: COC1=C(C2=C(C=C1)C=NC=C2)C#N
Molecular Formula: C11H8N2O
Molecular Weight: 184.19 g/mol

6-Methoxyisoquinoline-5-carbonitrile

CAS No.: 925931-94-8

Cat. No.: VC3319862

Molecular Formula: C11H8N2O

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxyisoquinoline-5-carbonitrile - 925931-94-8

Specification

CAS No. 925931-94-8
Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
IUPAC Name 6-methoxyisoquinoline-5-carbonitrile
Standard InChI InChI=1S/C11H8N2O/c1-14-11-3-2-8-7-13-5-4-9(8)10(11)6-12/h2-5,7H,1H3
Standard InChI Key VWYXCWASUZDBPK-UHFFFAOYSA-N
SMILES COC1=C(C2=C(C=C1)C=NC=C2)C#N
Canonical SMILES COC1=C(C2=C(C=C1)C=NC=C2)C#N

Introduction

Chemical Structure and Properties

The chemical structure of 6-Methoxyisoquinoline-5-carbonitrile consists of an isoquinoline backbone (a benzene ring fused with a pyridine ring) functionalized with a methoxy group (-OCH₃) at position 6 and a carbonitrile group (-C≡N) at position 5. This arrangement of functional groups creates a unique electronic distribution that influences its chemical reactivity and potential biological activities.

Physical and Chemical Characteristics

Based on its structure and related compounds, 6-Methoxyisoquinoline-5-carbonitrile is expected to possess the following physical and chemical properties:

PropertyExpected ValueBasis for Estimation
Molecular FormulaC₁₁H₈N₂OBased on structural composition
Molecular Weight~184.2 g/molCalculated from molecular formula
Physical StateCrystalline solidCommon form for similar isoquinoline derivatives
SolubilitySoluble in organic solvents (chloroform, dichloromethane)Based on similar compounds
Melting PointEstimated 80-150°C rangeTypical for related isoquinoline derivatives
LogP (lipophilicity)Moderate to highDue to aromatic rings and lipophilic substituents
pKa~5-7Estimated based on similar nitrogen-containing heterocycles

The methoxy group serves as an electron-donating substituent, increasing electron density in the aromatic system, while the carbonitrile group is strongly electron-withdrawing, creating an interesting electronic polarity within the molecule. This electronic distribution significantly influences its chemical reactivity patterns and potential interactions with biological targets.

Spectroscopic Properties

Synthesis Methodology

The synthesis of 6-Methoxyisoquinoline-5-carbonitrile has been documented as part of research on yohimbine alkaloid synthesis, where it serves as an intermediate for constructing the D and E rings of the yohimbine structure.

Synthetic Route

  • Nitration of benzaldehyde

  • Reduction of the nitro group

  • Formation of a Schiff base

  • Pictet-Spengler cyclization to form the isoquinoline framework

  • Bromination to introduce a bromine at position 5

  • Cyanidation to convert the brominated intermediate to the carbonitrile

  • Dehydrogenation to establish the fully aromatic isoquinoline system

This synthetic approach is described as utilizing "available reagents" and "mild conditions compared to foreign published methods," suggesting advantages in terms of practical laboratory implementation .

Key Intermediates

A particularly important intermediate in this synthesis is 5-bromo-6-methoxyisoquinoline, which serves as the immediate precursor to the target compound . The transformation from this brominated intermediate to 6-Methoxyisoquinoline-5-carbonitrile likely involves a cyanation reaction using copper(I) cyanide or a similar cyanide source under appropriate conditions.

The synthetic strategy for constructing the basic isoquinoline framework appears to parallel methods used for related compounds like 6-Methoxyisoquinoline, which is typically synthesized through a sequence involving:

  • Conversion of benzaldehyde to m-methoxybenzaldehyde

  • Formation of a β-phenylethylamine derivative

  • Pictet-Spengler cyclization with formaldehyde

  • Dehydrogenation to form the aromatic system

Applications in Natural Product Synthesis

The primary significance of 6-Methoxyisoquinoline-5-carbonitrile lies in its role as a synthetic building block for complex natural products, particularly yohimbine and related alkaloids.

Role in Yohimbine Synthesis

Yohimbine is a naturally occurring indole alkaloid first isolated from the bark of the African yohimbe tree. It possesses significant pharmacological properties that have attracted considerable research interest. As an intermediate in yohimbine synthesis, 6-Methoxyisoquinoline-5-carbonitrile specifically contributes to the construction of the D and E ring portions of this complex pentacyclic structure .

The strategic importance of this intermediate stems from the challenging nature of yohimbine's molecular architecture, which requires careful planning and execution of synthetic steps to achieve the correct stereochemistry and connectivity.

Pharmacological Significance

The ultimate product of syntheses utilizing 6-Methoxyisoquinoline-5-carbonitrile—yohimbine—has been investigated for several important therapeutic applications:

  • Traditional use as an aphrodisiac

  • Treatment of male erectile dysfunction

  • Management of cardiac conditions

  • Potential applications in weight management and diet

These diverse pharmacological properties highlight the importance of developing efficient synthetic routes to yohimbine and, by extension, the value of key intermediates like 6-Methoxyisoquinoline-5-carbonitrile in medicinal chemistry research.

Comparison with Related Compounds

To better understand the unique properties and applications of 6-Methoxyisoquinoline-5-carbonitrile, it is useful to compare it with structurally related compounds.

Structural Analogues

Several compounds share structural similarities with 6-Methoxyisoquinoline-5-carbonitrile, each with distinct characteristics:

CompoundStructural RelationshipKey DifferencesPotential Significance
6-Methoxyisoquinoline-1-carbonitrilePositional isomerCarbonitrile at position 1 instead of position 5Different electronic distribution and potential biological activity profile
6-MethoxyisoquinolineLacks carbonitrile groupNo cyano group presentSimpler structure, potentially different reactivity and applications
5,6-Dimethylisoquinoline-1-carbonitrileDifferent substitution patternMethyl groups at 5,6; carbonitrile at position 1Different physical properties and potential biological activities
6-MethoxynicotinonitrileDifferent core structurePyridine core instead of isoquinolineSignificantly different structural and electronic properties

Structure-Activity Relationships

The position of substituents on the isoquinoline core significantly affects the electronic distribution within the molecule, which in turn influences:

  • Chemical reactivity and potential reaction pathways

  • Interactions with biological targets such as receptors and enzymes

  • Physical properties including solubility, lipophilicity, and acid-base characteristics

  • Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion

For instance, the positioning of the carbonitrile group at position 5 in 6-Methoxyisoquinoline-5-carbonitrile, compared to position 1 in 6-Methoxyisoquinoline-1-carbonitrile, would create distinct electronic environments that could lead to different biological activities and chemical behavior.

Research Challenges and Future Directions

Despite its importance as a synthetic intermediate, research specifically focusing on 6-Methoxyisoquinoline-5-carbonitrile appears to be relatively limited in the scientific literature, suggesting several opportunities for future investigation.

Synthetic Optimization

Current synthetic approaches to 6-Methoxyisoquinoline-5-carbonitrile, while functional, present opportunities for improvement. Future research might focus on:

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